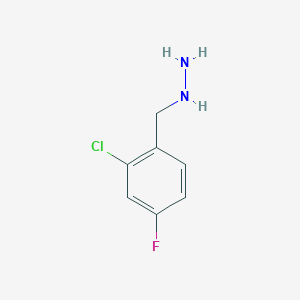

2-Chloro-4-fluoro-benzyl-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNJXMGVVBFZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588250 | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51860-05-0 | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51860-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthetic Landscape of 2-Chloro-4-fluoro-benzyl-hydrazine: A Technical Guide for Chemical Innovators

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

To the researchers, scientists, and pioneers of drug development, this guide offers an in-depth exploration of 2-Chloro-4-fluoro-benzyl-hydrazine. While specific public domain data for this particular substituted benzyl-hydrazine is limited, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry and drawing parallels from closely related, well-characterized analogs. Substituted benzyl-hydrazines are a pivotal class of reagents in medicinal chemistry, prized for their utility in constructing a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents. The strategic placement of chloro and fluoro substituents on the benzyl moiety is anticipated to modulate the electronic properties, reactivity, and pharmacokinetic profile of derivative molecules, making this compound a compound of significant interest for novel drug discovery programs.

This guide will navigate the fundamental chemical properties, plausible synthetic routes, anticipated reactivity, and potential applications of this compound. By providing a robust framework of its chemical behavior, we aim to empower researchers to confidently incorporate this versatile building block into their synthetic strategies and unlock its potential in the development of next-generation therapeutics. Throughout this document, we will adhere to the highest standards of scientific integrity, grounding our insights in established literature and providing detailed experimental rationales.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 51860-05-0 | |

| Molecular Formula | C₇H₈ClFN₂ | |

| Molecular Weight | 174.60 g/mol | |

| Boiling Point | No data available | |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

The lack of a reported boiling point suggests that this compound may be thermally labile or that its purification is typically achieved through methods other than distillation. Its recommended storage under inert atmosphere at low temperatures indicates a potential sensitivity to air and/or propensity for degradation at ambient temperatures.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl-hydrazines is a well-trodden path in organic chemistry, with the nucleophilic substitution of a benzyl halide by hydrazine being a common and effective strategy. While a specific protocol for this compound is not detailed in peer-reviewed literature, a reliable synthesis can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct and logical approach to synthesize this compound is via the reaction of 2-chloro-4-fluorobenzyl chloride (or bromide) with an excess of hydrazine hydrate. The use of a large excess of hydrazine is crucial to minimize the formation of the undesired bis-benzylated side product.

An In-depth Technical Guide to 2-Chloro-4-fluoro-benzyl-hydrazine: Synthesis, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Hydrazine Scaffolds

(2-Chloro-4-fluorobenzyl)hydrazine, identified by the CAS number 51860-05-0, is a highly functionalized aromatic hydrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of both chlorine and fluorine atoms onto the benzyl ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. This, combined with the reactive hydrazine moiety, makes it a valuable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, safety considerations, and critical applications of (2-Chloro-4-fluorobenzyl)hydrazine, with a particular focus on its role as a key intermediate in the synthesis of the anticancer drug, pazopanib.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of (2-Chloro-4-fluorobenzyl)hydrazine is paramount for its effective and safe handling in a research and development setting.

| Property | Value | Source |

| CAS Number | 51860-05-0 | N/A |

| Molecular Formula | C₇H₈ClFN₂ | N/A |

| Molecular Weight | 174.60 g/mol | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |

Safety Information:

(2-Chloro-4-fluorobenzyl)hydrazine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Synthesis of (2-Chloro-4-fluoro-benzyl)-hydrazine: A Practical Approach

The synthesis of (2-Chloro-4-fluoro-benzyl)-hydrazine can be achieved through a few reliable methods. The most common and practical approach involves the nucleophilic substitution of a suitable benzyl halide with hydrazine hydrate. An alternative route involves the reductive amination of the corresponding benzaldehyde.

Method 1: Nucleophilic Substitution of 2-Chloro-4-fluorobenzyl Chloride

This is a widely applicable method for the synthesis of benzylhydrazines. The reaction proceeds via an SN2 mechanism where the highly nucleophilic hydrazine attacks the electrophilic benzylic carbon of 2-chloro-4-fluorobenzyl chloride, displacing the chloride leaving group.

Reaction Scheme:

A schematic of the nucleophilic substitution route.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluorobenzyl chloride (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature. The use of excess hydrazine is crucial to minimize the formation of the dibenzylhydrazine byproduct.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Excess Hydrazine: Using a large excess of hydrazine shifts the equilibrium towards the formation of the desired monobenzylated product and minimizes the formation of the N,N'-bis(2-chloro-4-fluorobenzyl)hydrazine byproduct.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature.

-

Aqueous Work-up: The aqueous work-up is essential to remove the excess hydrazine hydrate and any inorganic salts formed during the reaction.

Method 2: Reductive Amination of 2-Chloro-4-fluorobenzaldehyde

This two-step approach involves the initial formation of a hydrazone by reacting 2-chloro-4-fluorobenzaldehyde with hydrazine, followed by the reduction of the C=N double bond to yield the desired benzylhydrazine.

Reaction Scheme:

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-benzyl-hydrazine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4-fluoro-benzyl-hydrazine, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing practical application, scientific integrity, and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance of this compound

Substituted benzyl-hydrazines are a critical class of building blocks in medicinal chemistry, recognized for their role in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzene ring in this compound offers a unique combination of steric and electronic properties. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, making this intermediate highly sought after for the exploration of new chemical entities. This guide delineates a reliable, multi-step synthesis from readily available starting materials, focusing on process optimization and safety considerations.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the preparation of the key intermediate, 2-chloro-4-fluorobenzaldehyde. This aldehyde subsequently undergoes condensation with hydrazine to form the corresponding hydrazone, which is then selectively reduced to the target benzyl-hydrazine.

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluorobenzaldehyde

The synthesis of 2-chloro-4-fluorobenzaldehyde is a critical first step, and a common industrial approach involves the side-chain chlorination of 2-chloro-4-fluorotoluene, followed by hydrolysis of the resulting benzal chloride.[1][2][3] This method is advantageous due to the relatively low cost of the starting material and its scalability.

Reaction Scheme:

Caption: Synthesis of 2-chloro-4-fluorobenzaldehyde.

Experimental Protocol:

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 2-Chloro-4-fluorotoluene | 1535-90-6 | 144.58 g/mol |

| Chlorine gas | 7782-50-5 | 70.90 g/mol |

| Iron-based solid superacid catalyst | N/A | N/A |

| Water | 7732-18-5 | 18.02 g/mol |

| Sodium carbonate solution | 497-19-8 | 105.99 g/mol |

Procedure:

-

Side-Chain Chlorination: A multi-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer is charged with 2-chloro-4-fluorotoluene. The reaction vessel is illuminated with a UV lamp. Chlorine gas is bubbled through the stirred liquid at a controlled rate, maintaining the reaction temperature between 100-150°C. The reaction progress is monitored by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluoro-alpha,alpha-dichlorotoluene is achieved.

-

Hydrolysis: Upon completion of the chlorination, the UV lamp is turned off, and the reaction mixture is purged with nitrogen to remove excess chlorine. An iron-based solid superacid catalyst is added. Water is then added dropwise to the reaction mixture while maintaining the temperature between 100-150°C. The mixture is held at this temperature for several hours to ensure complete hydrolysis.[1][2]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous sodium carbonate solution. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The crude 2-chloro-4-fluorobenzaldehyde is then purified by vacuum distillation to yield a white to off-white solid.

Expert Insights: The control of the chlorination step is crucial to prevent over-chlorination of the methyl group and the aromatic ring. The use of a solid superacid catalyst in the hydrolysis step offers advantages in terms of ease of separation and reduced corrosion compared to traditional mineral acids.

Part 2: Formation of (E)-(2-chloro-4-fluorobenzylidene)hydrazine

The formation of the hydrazone proceeds via a well-established condensation reaction between the aldehyde and hydrazine hydrate. The following protocol is adapted from a reliable procedure for a similar substrate.[4]

Reaction Scheme:

Caption: Formation of the hydrazone intermediate.

Experimental Protocol:

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | 158.56 g/mol |

| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 g/mol |

| Ethanol | 64-17-5 | 46.07 g/mol |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol |

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with hydrazine hydrate and ethanol.

-

2-Chloro-4-fluorobenzaldehyde is added to the stirred solution.

-

The reaction mixture is heated to an internal temperature of 60°C and maintained until a clear solution is obtained (typically 1-2 hours), indicating the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove most of the ethanol.

-

The resulting mixture is extracted with methyl tert-butyl ether (MTBE). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford (E)-(2-chloro-4-fluorobenzylidene)hydrazine as a solid, which can be used in the next step without further purification.

Trustworthiness of the Protocol: The use of an excess of hydrazine hydrate helps to drive the reaction to completion and minimizes the formation of the corresponding azine as a side product.[4]

Part 3: Reduction to this compound

The final step is the selective reduction of the hydrazone C=N double bond. While various reducing agents can be employed, the use of magnesium in methanol offers a mild, efficient, and cost-effective method that is tolerant of the halogen substituents on the aromatic ring.[5]

Reaction Scheme:

Caption: Reduction of the hydrazone to the final product.

Experimental Protocol:

Materials:

| Reagent/Solvent | CAS Number | Molar Mass |

| (E)-(2-chloro-4-fluorobenzylidene)hydrazine | N/A | 172.59 g/mol |

| Magnesium turnings | 7439-95-4 | 24.31 g/mol |

| Methanol | 67-56-1 | 32.04 g/mol |

| Ethyl acetate | 141-78-6 | 88.11 g/mol |

| Saturated ammonium chloride solution | 12125-02-9 | 53.49 g/mol |

Procedure:

-

To a stirred solution of (E)-(2-chloro-4-fluorobenzylidene)hydrazine in methanol at room temperature, magnesium turnings are added portion-wise. A molar ratio of approximately 1:5 (hydrazone:Mg) is recommended.[5]

-

The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

-

The reaction progress is monitored by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered to remove magnesium salts, and the filtrate is concentrated under reduced pressure to remove most of the methanol.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if required.

Mechanistic Insight: The reduction is believed to proceed via a single electron transfer (SET) mechanism from the magnesium metal to the C=N bond of the hydrazone, followed by protonation from the methanol solvent.[5] This mild approach avoids the use of harsh and pyrophoric reagents like lithium aluminum hydride, enhancing the safety profile of the synthesis.

Conclusion

The presented three-step synthesis pathway provides a reliable and well-documented route to this compound. By starting from 2-chloro-4-fluorotoluene, this guide offers a scalable and industrially relevant approach. The detailed experimental protocols, supported by authoritative references, are designed to be readily implemented in a research or process development setting. The judicious choice of reagents and reaction conditions at each step ensures high yields and purity while maintaining a favorable safety profile. This technical guide serves as a valuable resource for scientists and researchers engaged in the synthesis of novel bioactive molecules.

References

-

Organic Syntheses. (n.d.). PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. Coll. Vol. 10, p.213 (2004); Vol. 79, p.247 (2002). Retrieved from [Link]

-

Khurana, J. M., Kandpal, B. M., Sharma, P., & Gupta, M. (2015). A novel method of reduction of >C=N- group in hydrazones, phenylhydrazones, azines, and tosylhydrazones by Mg–methanol. Monatshefte für Chemie - Chemical Monthly, 146(1), 187–190. Retrieved from [Link]

-

MDPI. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(4), M1018. Retrieved from [Link]

-

American Chemical Society. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters, 24(29), 5364–5369. Retrieved from [Link]

- Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

MDPI. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(16), 4933. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Recent advances in the synthesis of fluorinated hydrazones. Organic & Biomolecular Chemistry, 20(24), 4875-4888. Retrieved from [Link]

-

European Patent Office. (1992). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

-

American Chemical Society. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1469–1474. Retrieved from [Link]

- Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.

- Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

Sources

- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

FT-IR analysis of 2-Chloro-4-fluoro-benzyl-hydrazine

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 2-Chloro-4-fluoro-benzyl-hydrazine

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, ensuring a deep understanding of the technique as applied to this specific molecule. Our approach is grounded in the principles of structural chemistry and vibrational spectroscopy to create a robust, self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound (C₇H₈ClFN₂) is a substituted benzyl-hydrazine derivative whose utility in drug development stems from its unique combination of functional moieties: a halogenated aromatic ring and a reactive hydrazine group. The precise arrangement of these groups is critical to its function in subsequent synthetic steps. Therefore, unambiguous structural confirmation is paramount.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of the molecule's constituent bonds. This guide will detail the process from fundamental principles to final spectral interpretation, enabling scientists to verify the identity, assess the purity, and understand the structural characteristics of this compound with confidence.

Molecular Structure and Predicted Vibrational Modes

A thorough analysis begins with a fundamental understanding of the molecule's structure. The key to interpreting an FT-IR spectrum is to deconstruct the molecule into its functional groups and predict where their characteristic vibrations will absorb infrared radiation.

Caption: Molecular structure of this compound.

The primary vibrational modes expected for this structure are summarized below. This table serves as our predictive reference for spectral interpretation.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Hydrazine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 (m) | Primary amines/hydrazines show two bands; secondary show one.[1] Broadening may occur due to hydrogen bonding.[2] |

| N-H Bend (Scissoring) | 1650 - 1580 (m) | Characteristic for -NH₂ groups. | |

| Aromatic Ring (C-H) | C-H Stretch | 3100 - 3000 (v) | Absorptions above 3000 cm⁻¹ are a hallmark of sp² C-H bonds, clearly distinguishing them from aliphatic C-H stretches.[3][4][5] |

| Aromatic Ring (C=C) | C=C Ring Stretch | 1600 - 1450 (m, multiple bands) | The aromatic ring gives rise to a series of sharp bands, typically around 1600, 1585, 1500, and 1450 cm⁻¹.[4][6] |

| Methylene (-CH₂-) | Symmetric & Asymmetric Stretch | 2950 - 2850 (m) | These absorptions are expected just below the 3000 cm⁻¹ threshold for aromatic C-H stretches.[1] |

| Carbon-Nitrogen (C-N) | C-N Stretch | 1350 - 1000 (m-w) | This vibration falls within the complex fingerprint region. |

| Nitrogen-Nitrogen (N-N) | N-N Stretch | 1150 - 1050 (v) | The N-N stretch in hydrazine and its derivatives can be found in this region.[7][8] |

| Carbon-Fluorine (C-F) | C-F Stretch | 1360 - 1000 (s) | This is typically a very strong and prominent absorption, making it a key diagnostic peak. The exact position is sensitive to the molecular environment.[9] |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 850 - 550 (s-m) | This absorption occurs at a lower frequency due to the heavier mass of the chlorine atom.[3] |

| Aromatic Substitution | C-H Out-of-Plane Bend | 900 - 675 (s) | The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[3][4] |

Experimental Protocol: A Self-Validating Workflow

The quality of an FT-IR spectrum is entirely dependent on a meticulous experimental technique. The following protocol is designed to ensure reproducibility and accuracy, incorporating steps that validate the integrity of the measurement process.

Instrumentation and Sample Preparation

While several methods exist, Attenuated Total Reflectance (ATR) is often preferred for its speed and minimal sample preparation.[10] Alternatively, the KBr pellet method provides high-quality transmission spectra for solid samples.

Method A: Attenuated Total Reflectance (ATR) - Recommended

-

Causality: This technique relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal (e.g., diamond, ZnSe). The beam creates an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal. This interaction provides a spectrum of the sample's surface. Good contact is critical; therefore, a pressure clamp is used to ensure this.

-

Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure clamp to apply consistent and firm pressure on the sample, ensuring good contact with the crystal.

-

Sample Spectrum: Acquire the sample spectrum using the predefined acquisition parameters.

-

Method B: Potassium Bromide (KBr) Pellet - Alternative

-

Causality: This transmission method involves dispersing the solid sample within an IR-transparent matrix, potassium bromide (KBr). Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet creates a uniform path for the IR beam.

-

Protocol:

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[11] The mixture should be homogenous and have a fine, flour-like consistency.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11] An opaque or cloudy pellet indicates insufficient grinding or moisture.

-

Background Spectrum: Collect a background spectrum with the empty sample holder in the beam path.

-

Sample Spectrum: Place the KBr pellet into the sample holder and acquire the spectrum.

-

Data Acquisition Parameters

The choice of instrument settings directly impacts spectral quality.

-

Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This is the standard for routine analysis, providing sufficient detail to resolve most key functional group bands without introducing excessive noise.

-

Number of Scans: 16-32 scans. Co-adding multiple scans is a crucial step for improving the signal-to-noise ratio (S/N), as signal increases linearly with the number of scans while noise increases by the square root.

Caption: Workflow for acquiring a self-validating FT-IR spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The final processed spectrum contains a wealth of structural information. The analysis should be systematic, starting from the functional group region and moving into the fingerprint region, cross-referencing with the predicted values from Section 2.

Representative FT-IR Spectral Data for this compound

| Observed Peak (cm⁻¹) | Intensity | Assignment & Interpretation |

| 3345, 3290 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch: The presence of two distinct peaks in this region is strong evidence for the primary amine (-NH₂) of the hydrazine moiety.[1] |

| 3070 | Weak | Aromatic C-H Stretch: Confirms the presence of the benzene ring. Its position above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[3][4] |

| 2925 | Medium | Aliphatic C-H Stretch: Corresponds to the methylene (-CH₂) bridge, confirming the benzyl structure. |

| 1610, 1505 | Medium, Sharp | Aromatic C=C Ring Stretch: These two sharp bands are characteristic of C=C stretching vibrations within the aromatic ring, further confirming the phenyl group.[6][12] |

| 1595 | Medium | N-H Bend: This absorption is assigned to the scissoring vibration of the -NH₂ group. |

| 1225 | Strong, Sharp | C-F Stretch: A very strong absorption in this region is a key indicator of the carbon-fluorine bond, a prominent feature of the molecule.[9] |

| 1100 | Medium | N-N Stretch: This band is consistent with the stretching vibration of the nitrogen-nitrogen single bond in the hydrazine group.[8] |

| 820 | Strong | Aromatic C-H Out-of-Plane Bend: A strong band in this area is highly indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region. |

| 750 | Medium-Strong | C-Cl Stretch: This absorption is attributed to the carbon-chlorine stretching vibration.[3] |

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural verification of this compound. By following a systematic workflow that includes predictive analysis of vibrational modes, meticulous sample preparation, and validated data acquisition, a scientist can reliably confirm the presence of all key functional groups. The characteristic absorptions of the hydrazine N-H bonds, the aromatic ring, and particularly the strong C-F and C-Cl stretches in the fingerprint region, collectively form a unique spectral signature. This guide provides the technical foundation and causal reasoning necessary for researchers to confidently employ FT-IR for quality control, reaction monitoring, and structural elucidation in their work with this important chemical intermediate.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (2025, October 3). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

-

IUCrData. (2024, March 12). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. [Link]

-

VPL. Hydrazine (N2H4). [Link]

-

Chemsrc. (2-FLUORO-BENZYL)-HYDRAZINE | CAS#:705-02-2. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics. [Link]

-

ResearchGate. FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. [Link]

-

ResearchGate. (2025, August 6). The N–N stretching band of hydrazine | Request PDF. [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

PubMed. (2024, May 28). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

-

National Institutes of Health. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC. [Link]

-

Preprints.org. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. [Link]

-

Michigan State University. IR Absorption Table. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

ACS Publications. Quantum-Chemical Studies of Fluoroethanes: Vibrational Assignments, Isolated CH Stretching Frequencies, Valence Force Constants, and Bond Length Relationships | The Journal of Physical Chemistry A. [Link]

-

Royal Society of Chemistry. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry. [Link]

-

Organic Syntheses. Procedure - 4. [Link]

-

ResearchGate. FT-IR spectrum of catechin C=C aromatic region The bands between 1605.... [Link]

-

National Institutes of Health. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC. [Link]

-

Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. [Link]

- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. davuniversity.org [davuniversity.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application and Protocol for the Synthesis of Novel Schiff Bases Using 2-Chloro-4-fluoro-benzyl-hydrazine

Introduction: The Versatility and Therapeutic Potential of Schiff Bases

Schiff bases, compounds characterized by the azomethine functional group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][3][4] The inherent electrophilic carbon and nucleophilic nitrogen within the imine bond make Schiff bases highly versatile intermediates for the synthesis of various organic compounds and as ligands in coordination chemistry.[1][3]

In the realm of medicinal chemistry and drug development, Schiff bases and their derivatives are of profound interest due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[1][2][5][6] The structural diversity and accessibility of Schiff bases allow for the fine-tuning of their steric and electronic properties, enabling the design of potent and selective therapeutic agents.[6][7] The formation of hydrazone-type Schiff bases, derived from hydrazines, introduces an additional nitrogen atom, which can significantly influence the compound's coordination chemistry and biological function.[5][8]

This application note provides a detailed protocol for the synthesis of a novel Schiff base derived from 2-Chloro-4-fluoro-benzyl-hydrazine. This particular hydrazine derivative is a promising building block due to the presence of halogen atoms (chlorine and fluorine), which can enhance the lipophilicity and metabolic stability of the final compound, potentially leading to improved pharmacological profiles. The protocol is designed for researchers and scientists in drug discovery and development, offering a robust and reproducible method for synthesizing these promising compounds.

Chemical Principles and Reaction Mechanism

The synthesis of a Schiff base from this compound and an aldehyde (in this example, salicylaldehyde) proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic.[9]

The primary amine of the hydrazine acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine is generally unstable and, under the reaction conditions, undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[4] The reaction is reversible, and the removal of water can drive the equilibrium towards the product.[4]

The general reaction scheme is as follows:

This compound + Salicylaldehyde → (E)-2-(((2-(2-chloro-4-fluorobenzyl)hydrazono)methyl)phenol + H₂O

The presence of the electron-withdrawing chloro and fluoro substituents on the benzyl ring of the hydrazine can influence the nucleophilicity of the amine and the overall reaction rate.

Experimental Protocol: Synthesis of a Novel Schiff Base

This protocol details the synthesis of a representative Schiff base from this compound and salicylaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Salicylaldehyde | ≥98% | Commercially Available |

| Ethanol (Absolute) | ACS Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

| n-Hexane | HPLC Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with hotplate | - | - |

| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - |

| Column chromatography setup (Silica gel 60, 230-400 mesh) | - | - |

| Rotary evaporator | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

Addition of Aldehyde: To this solution, add salicylaldehyde (1.0 mmol) dropwise while stirring.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 80:20 v/v).[10] The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[10]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to obtain the pure Schiff base.[10]

-

Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. Characterize the final product by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.[11][12]

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹.[13] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazine. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | A characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the benzyl and salicyl moieties. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm. Signals for the aromatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound.[12] |

Scientific Integrity & Logic: Rationale for Experimental Choices

The described protocol is designed to be a self-validating system, ensuring both the successful synthesis and the verifiable purity of the final compound.

-

Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves both the hydrazine and aldehyde reactants and has a suitable boiling point for reflux, allowing the reaction to proceed at a reasonable rate without degradation of the reactants or product.

-

Catalyst: The use of a catalytic amount of glacial acetic acid is crucial. It protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[9] The amount is kept minimal to avoid unwanted side reactions.

-

Reaction Monitoring: TLC is an indispensable tool for real-time monitoring of the reaction's progress. It allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating and ensuring the complete consumption of starting materials.[10]

-

Purification: Column chromatography is a robust method for purifying the Schiff base from any unreacted starting materials and minor byproducts, ensuring a high degree of purity which is critical for subsequent biological testing and further applications.[10]

-

Comprehensive Characterization: The combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry provides unambiguous structural confirmation of the synthesized Schiff base.[11][14] Melting point determination serves as a reliable indicator of purity.

Diagrams and Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of a Schiff base.

Mechanism Overview

Caption: Simplified reaction mechanism for Schiff base formation.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of novel Schiff bases from this compound. The incorporation of this halogenated hydrazine moiety offers a promising avenue for the development of new chemical entities with potentially enhanced biological activities. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare high-purity Schiff bases for further investigation in medicinal chemistry and drug discovery programs. The inherent versatility of this synthetic route allows for the creation of a diverse library of Schiff bases by varying the aldehyde or ketone reaction partner, facilitating structure-activity relationship (SAR) studies.

References

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. [Link]

-

Anusuya, M., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31635–31651. [Link]

-

Expert Opinion on Therapeutic Patents. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents, 33(10), 769-791. [Link]

-

ResearchGate. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. [Link]

-

ResearchGate. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 7(5). [Link]

-

Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17895-17906. [Link]

-

National Institutes of Health. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(15), 4877. [Link]

-

SciSpace. (2021). A comprehensive review on synthesis and biological activity of schiff bases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4634-4645. [Link]

-

PubMed. (2022). Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole for the Enhanced Antimicrobial Property. Applied Biochemistry and Biotechnology, 194(12), 6035-6047. [Link]

-

ResearchGate. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(2), 234-240. [Link]

-

MDPI. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 29(3), 698. [Link]

-

MDPI. (2024). Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. Molecules, 29(1), 183. [Link]

-

ResearchGate. (2022). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Journal of the Indian Chemical Society, 99(10), 100701. [Link]

-

Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17895-17906. [Link]

-

IJRAR. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. INTERNATIONAL JOURNAL OF RESEARCH AND ANALYTICAL REVIEWS, 9(2), 523-532. [Link]

-

National Institutes of Health. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Journal of Molecular Structure, 1254, 132371. [Link]

-

Der Pharma Chemica. (2019). Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica, 11(4), 1-7. [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. [Link]

-

ResearchGate. (2024). Scheme 15: Synthetic procedure for the preparation of hydrazine-based Schiff Bases 17 and 18. [Link]

-

Al-Nahrain University. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Al-Nahrain Journal of Science, 17(1), 32-39. [Link]

-

PubMed Central. (2012). A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff's Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes. Molecules, 17(11), 13393–13404. [Link]

-

Scribd. (n.d.). Synthesis and Importance of Schiff Bases. [Link]

-

PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(41), 38048–38063. [Link]

-

MDPI. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Polymers, 15(15), 3298. [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 1-10. [Link]

-

YouTube. (2022, January 6). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

-

Tikrit Journal of Pure Science. (2013). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl). Tikrit Journal of Pure Science, 18(3). [Link]

-

Indian Journal of Pharmaceutical Sciences. (2022). Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. Indian Journal of Pharmaceutical Sciences, 84(3), 713-722. [Link]

-

Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov. [Link]one%20schiff%20base)

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. scribd.com [scribd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-4-fluoro-benzyl-hydrazine in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction

In the landscape of modern medicinal chemistry, the incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][2] The presence of these halogens can significantly influence metabolic stability, binding affinity, and bioavailability.[1] 2-Chloro-4-fluoro-benzyl-hydrazine is a key intermediate that embodies this principle, offering a synthetically versatile platform for the construction of complex heterocyclic systems. Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, owing to their reactivity and ability to form the core structures of numerous bioactive molecules.[3] This application note provides a detailed overview of this compound, its synthesis, physicochemical properties, and its critical role as an intermediate in the preparation of advanced pharmaceutical agents, with a particular focus on the synthesis of pyrazolopyrimidine-based TRAP1 inhibitors for oncological applications.

Physicochemical and Safety Data of this compound

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a research and development setting.

| Property | Value | Reference |

| CAS Number | 51860-05-0 | [4] |

| Molecular Formula | C₇H₈ClFN₂ | [4] |

| Molecular Weight | 174.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Storage Conditions | Store in freezer at -20°C under an inert atmosphere. Keep in a dark place. | [4] |

Safety Information:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with hydrazine hydrate. This method is analogous to established procedures for the preparation of similar benzylhydrazine derivatives.[3][5]

Caption: Synthetic scheme for this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of hydrazine hydrate (5 equivalents) in ethanol, add potassium carbonate (1 equivalent).

-

Addition of Starting Material: Slowly add a solution of 2-chloro-4-fluorobenzyl chloride (1 equivalent) in ethanol to the hydrazine mixture at room temperature with constant stirring.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product as a white to off-white solid.

Application in the Synthesis of Pyrazolopyrimidine-Based TRAP1 Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazolopyrimidines, a class of compounds that has garnered considerable interest as inhibitors of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). TRAP1 is a mitochondrial chaperone protein that is overexpressed in various cancers and plays a crucial role in tumor cell survival and metabolic reprogramming.

The synthesis of the pyrazolopyrimidine core typically involves the condensation of a substituted hydrazine with a functionalized pyrimidine derivative. The 2-chloro-4-fluoro-benzyl moiety introduced from the hydrazine intermediate can occupy a key binding pocket in the TRAP1 active site, contributing to the potency and selectivity of the inhibitor.

Caption: General scheme for pyrazolopyrimidine synthesis.

Explanatory Note on the Reaction:

The reaction proceeds via an initial condensation of the hydrazine with a carbonyl group on the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyrazolopyrimidine ring system. The specific substitution pattern on the pyrimidine precursor will dictate the final structure of the inhibitor. The presence of the 2-chloro and 4-fluoro substituents on the benzyl group is critical for optimizing the binding interactions with the TRAP1 protein.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its straightforward preparation and the strategic placement of its halogen atoms make it an attractive building block for the development of novel APIs, particularly in the field of oncology. The application of this intermediate in the synthesis of pyrazolopyrimidine-based TRAP1 inhibitors highlights its importance in accessing novel chemical matter with therapeutic potential. Researchers and drug development professionals are encouraged to consider the utility of this and related substituted benzylhydrazines in their synthetic campaigns.

References

-

Manan, M. A. F., McKay, A. P., & Cordes, D. B. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 10), 1234-1238. [Link]

- Hartmann, M., & Druey, J. (1954). U.S. Patent No. 2,484,029. Washington, DC: U.S.

- Altieri, D. C. (2018). U.S.

- Neckers, L., & Tsutsumi, S. (2018). Patent No. WO2018112168A1.

- Rana, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 295-337.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

- 1. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 2. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0285919A1 - Substituted benzazepines, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. Substituted Benzimidazole and Imidazopyridine Compounds Useful as Cyp17 Modulators: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Hydrogenation of Hydrazones Derived from 2-Chloro-4-fluoro-benzyl-hydrazine

Introduction: The Strategic Importance of Substituted Hydrazines in Medicinal Chemistry

Substituted hydrazines are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds that form the backbone of many therapeutic agents. The transformation of hydrazones to their corresponding hydrazines via catalytic hydrogenation is a fundamental and widely employed reaction in drug discovery and development. This process allows for the introduction of a reactive hydrazine moiety, which can be further elaborated to construct complex molecular architectures. Specifically, hydrazones derived from 2-Chloro-4-fluoro-benzyl-hydrazine are of significant interest due to the presence of halogen substituents on the aromatic ring. These halogens can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

This comprehensive guide provides a detailed exploration of the catalytic hydrogenation of hydrazones derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Section 1: Synthesis of Precursors

The successful catalytic hydrogenation is predicated on the quality and purity of the starting materials. This section details the synthesis of the key precursors: this compound and the corresponding hydrazones.

Synthesis of this compound

The synthesis of this compound can be adapted from established procedures for similar benzylhydrazines. A common and effective method involves the reaction of the corresponding benzyl halide with an excess of hydrazine hydrate.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (5.0 equivalents) in ethanol.

-

Reagent Addition: Slowly add a solution of 2-chloro-4-fluorobenzyl chloride (1.0 equivalent) in ethanol to the hydrazine hydrate solution at room temperature with vigorous stirring. The use of a significant excess of hydrazine hydrate is crucial to minimize the formation of the undesired bis-alkylated product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[1]

Synthesis of Hydrazones

The formation of hydrazones is typically a straightforward condensation reaction between the synthesized hydrazine and a suitable carbonyl compound (aldehyde or ketone).[2][3]

Protocol 2: General Procedure for Hydrazone Synthesis

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.[3]

-

Isolation: In many cases, the hydrazone product will precipitate out of the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2][4]

Section 2: Catalytic Hydrogenation of Hydrazones

The core of this application note is the reduction of the C=N bond of the hydrazone to yield the target hydrazine. Several catalytic systems can be employed, each with its own advantages and considerations.

Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and versatile catalyst for hydrogenation reactions. However, a key consideration when working with halogenated compounds is the potential for hydrodehalogenation, a side reaction that removes the halogen substituents.

Causality Behind Experimental Choices:

-

Catalyst Loading: A lower catalyst loading (typically 5-10 mol%) is often preferred to minimize dehalogenation.

-

Hydrogen Pressure: Atmospheric pressure or slightly elevated pressure (using a hydrogen balloon) is generally sufficient and helps to suppress dehalogenation. High pressures can increase the rate of both the desired hydrogenation and the undesired dehalogenation.

-

Solvent: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can sometimes influence the selectivity.

-

Additives: The addition of a base (e.g., triethylamine or sodium acetate) can sometimes suppress hydrodehalogenation by neutralizing any acidic byproducts (such as HCl) that may form and promote the side reaction.

Protocol 3: Hydrogenation using Pd/C

-

Inerting the Reaction Vessel: To a round-bottom flask containing the hydrazone and a magnetic stir bar, add the solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Hydrogen Introduction: Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling with hydrogen three times. Inflate a balloon with hydrogen and attach it to the flask via a needle.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The used catalyst on the Celite® pad should be kept wet with solvent to prevent ignition upon exposure to air.

-

Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude hydrazine can be purified by recrystallization or column chromatography.

Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst that can be effective for the hydrogenation of hydrazones.[5][6] It is often used when other catalysts are not effective. However, its high reactivity can also lead to a higher propensity for dehalogenation.[7]

Protocol 4: Hydrogenation using Raney® Nickel

-

Catalyst Preparation: Wash commercially available Raney® Nickel slurry with the reaction solvent (e.g., ethanol) several times by decantation to remove the storage solution. Safety Note: Raney® Nickel is pyrophoric and must be handled under a liquid at all times.[8]

-

Reaction Setup: In a flask under an inert atmosphere, add the hydrazone and the washed Raney® Nickel catalyst in the chosen solvent.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen (typically 1-4 atm) and stir vigorously. The reaction is often exothermic and may require cooling.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C catalyzed reaction (Protocol 3, steps 5 and 6).

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or ammonium formate, is used in the presence of a catalyst.[9][10][11] This method can sometimes offer better selectivity and avoids the need for specialized high-pressure hydrogenation equipment.

Protocol 5: Catalytic Transfer Hydrogenation using Formic Acid and Pd/C

-

Reaction Setup: In a round-bottom flask, combine the hydrazone, Pd/C (5-10 mol%), and a solvent such as methanol or ethanol.

-

Hydrogen Donor Addition: Add formic acid (2-5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through Celite® to remove the catalyst. Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product as needed.[9]

Section 3: Characterization of Products

The successful synthesis of the target this compound derivatives should be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation.[12][13] The 1H NMR spectrum should show the appearance of new signals corresponding to the N-H protons and the benzylic CH2 protons adjacent to the hydrazine nitrogen. The disappearance of the hydrazone C=N proton signal is also a key indicator of a complete reaction.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of N-H stretching vibrations in the region of 3200-3400 cm-1 and the disappearance of the C=N stretch of the hydrazone.

Section 4: Data Presentation and Workflow Visualization

Table 1: Comparison of Catalytic Hydrogenation Methods

| Parameter | Pd/C with H2 | Raney® Nickel with H2 | Pd/C with Formic Acid |

| Catalyst | 10% Palladium on Carbon | Raney® Nickel | 10% Palladium on Carbon |

| Hydrogen Source | H2 gas (balloon) | H2 gas (1-4 atm) | Formic Acid |

| Pressure | Atmospheric | 1-4 atm | Atmospheric |

| Temperature | Room Temperature | Room Temp. to 40 °C | Room Temp. to 50 °C |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |

| Selectivity | Moderate to Good | Lower (risk of dehalogenation) | Potentially Higher |

| Safety | Flammable H2, Pyrophoric Catalyst | Flammable H2, Highly Pyrophoric Catalyst | Corrosive Formic Acid |

Diagrams

Caption: Experimental workflow for the synthesis and hydrogenation of hydrazones.

Caption: Simplified mechanism of catalytic hydrogenation of a hydrazone.

Section 5: Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

-

Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use. They should be handled under an inert atmosphere and never allowed to dry out completely in the air. The catalyst waste should be quenched carefully by slowly adding it to a large volume of water.

-

Hydrazine and its Derivatives: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]

-

Prasad, J. (2011). Catalytic transfer hydrogenation studies on Arylhydrazones. Asian Journal of Experimental Chemistry, 6(2), 89-92. [Link]

-

David, A., & Vannice, M. A. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Chemical Engineering Journal, 291, 218-228. [Link]

-

Bar-Haim, G., & Kol, M. (2003). Nickel-catalyzed asymmetric transfer hydrogenation of hydrazones and other ketimines. Tetrahedron Letters, 44(4), 811-814. [Link]

-

Reddy, M. V. R., et al. (2000). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Organic Preparations and Procedures International, 32(3), 272-276. [Link]

-

Lamy-Pitara, E., et al. (1999). Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media. Journal of Molecular Catalysis A: Chemical, 142(1), 39-50. [Link]

-

Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698. [Link]

-

Manan, M. M., et al. (2021). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData, 6(11), x211228. [Link]

-

Gowda, D. C., & Gowda, S. (2000). A facile and selective reduction of nitroarenes using formic acid and palladium on carbon. Tetrahedron Letters, 41(45), 8653-8656. [Link]

-

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

-

Dong, Y. (2020). How to purify hydrazone? ResearchGate. [Link]

-

G. H. Coleman. (1932). Phenylhydrazine. Organic Syntheses, 12, 66. [Link]

-

Bullock, R. M., et al. (2015). Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds. Chemical Science, 6(5), 2802-2814. [Link]

-

Wikipedia. (2023). Raney nickel. [Link]

-

Fokin, A. A., et al. (2021). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 86(2), 1775-1788. [Link]

-

Molander, G. A., & Brown, G. A. (2006). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 8(13), 2799-2802. [Link]

-

Asadollahi-Baboli, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 367-374. [Link]

-

Hsin-Wei Lin, et al. (2012). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. Green Chemistry, 14(3), 682-689. [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(21), 3820-3825. [Link]

-

Kim, H., et al. (2019). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Catalysts, 9(11), 939. [Link]

-

Gartz, M. T., et al. (2024). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, e23510. [Link]

-

Papadaki, S., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Magnetic Resonance in Chemistry. [Link]

- Process for the purification of aqueous hydrazine hydr

- A process for the removal of impurities

- Preparation method of 2-chloro-4-fluorotoluene. (2020).

-

Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). [Link]

-

Wünsch, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6516. [Link]

-

Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023). Catalysts, 13(11), 1435. [Link]

-

Mozingo, R. (1941). Raney Nickel Catalyst. Organic Syntheses, 21, 15. [Link]

-

Dr. Amarta Kumar Pal. (2021, February 10). (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. [Video]. YouTube. [Link]

Sources

- 1. (2-FLUORO-BENZYL)-HYDRAZINE | 51859-98-4 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchjournal.co.in [researchjournal.co.in]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]